An In-depth Technical Guide on the Physical Properties of 5-Bromothiophen-2-ol
An In-depth Technical Guide on the Physical Properties of 5-Bromothiophen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromothiophen-2-ol is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a summary of the currently available physical and spectral data for 5-Bromothiophen-2-ol. Due to a notable scarcity of experimentally determined values in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties, including melting point, boiling point, density, and solubility. Furthermore, we present information on computational tools that can be utilized for the theoretical prediction of these properties. A generalized workflow for the comprehensive characterization of a novel compound like 5-Bromothiophen-2-ol is also provided.
Introduction
Thiophene and its derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmaceuticals and functional organic materials. The introduction of a bromine atom and a hydroxyl group to the thiophene ring, as in 5-Bromothiophen-2-ol, is expected to significantly influence its chemical reactivity, biological activity, and physical characteristics. Accurate data on its physical properties are crucial for researchers in drug development and materials science for tasks ranging from reaction optimization to the design of appropriate delivery systems. This document aims to collate the known information on 5-Bromothiophen-2-ol and to provide practical guidance for its experimental characterization.
Available Physical and Chemical Data
Direct experimental data on the physical properties of 5-Bromothiophen-2-ol are limited. The following table summarizes the information that has been gathered from chemical supplier databases.
| Property | Value | Source |
| Chemical Name | 5-Bromothiophen-2-ol | - |
| CAS Number | 1313392-39-0 | [1][2] |
| Molecular Formula | C₄H₃BrOS | [1][2] |
| Molecular Weight | 179.04 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Predicted Physical Properties
In the absence of experimental data, computational tools can provide estimations of physical properties. Several software packages and online predictors are available for this purpose. These tools utilize quantitative structure-property relationship (QSPR) models, which are regression-based models that correlate the chemical structure with a specific property.[3][4]
Available Predictive Tools:
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ACD/PhysChem Suite: A software that predicts a wide range of physicochemical properties, including boiling point, logP, logD, pKa, and aqueous solubility, from a chemical structure.[3]
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AAT Bioquest's Boiling Point and Melting Point Predictors: Online tools that use a regression-based, gradient boosting model to predict boiling and melting points from a SMILES string.[5] It is important to note that these predictors have a stated error of about 40 degrees Celsius.[5]
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Virtual Computational Chemistry Laboratory: Offers on-line software for the calculation of various molecular properties, including lipophilicity and aqueous solubility.
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Rowan's Solubility Prediction Tools: A workflow designed to help chemists select appropriate solvents and temperatures by predicting solubility using machine-learned models like fastsolv.
It is crucial to emphasize that these are in silico predictions and should be used as estimations until they can be validated through experimental determination.
Experimental Protocols for Physical Property Determination
The following sections outline generalized experimental procedures that can be employed to determine the key physical properties of 5-Bromothiophen-2-ol.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically suggests a pure compound, whereas a broad melting range often indicates the presence of impurities.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Ensure the 5-Bromothiophen-2-ol sample is dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Place the packed capillary tube into the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if a predicted value is available).
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Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
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Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.
Boiling Point Determination (Micro-scale)
For small quantities of a liquid, a micro-boiling point determination can be performed. Since 5-Bromothiophen-2-ol is a solid at room temperature, this method would be applicable if it were to be melted or if a liquid derivative were being studied.
Apparatus:
-
Melting point apparatus
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Small test tube or a melting point capillary tube
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A short piece of sealed capillary tubing (fusion tube)
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Thermometer
Procedure:
-
Place a small amount of the liquid sample into the small test tube or melting point capillary tube.
-
Invert the short, sealed capillary tube (fusion tube) and place it inside the sample tube, so that the open end is submerged in the liquid.
-
Attach the sample tube to a thermometer and place it in a heating bath or a melting point apparatus.
-
Heat the sample gently. As the temperature rises, a stream of bubbles will emerge from the open end of the fusion tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the fusion tube.
Density Determination of a Solid
The density of a solid can be determined by measuring the volume of a known mass of the substance.
Apparatus:
-
Analytical balance
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Graduated cylinder or pycnometer
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A liquid in which the solid is insoluble
Procedure:
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Weigh a sample of 5-Bromothiophen-2-ol accurately using an analytical balance.
-
Choose a liquid in which the compound is known to be insoluble.
-
Add a known volume of this liquid to a graduated cylinder.
-
Carefully add the weighed solid to the graduated cylinder, ensuring no liquid is splashed out.
-
Gently agitate to remove any air bubbles.
-
Record the new volume. The difference in volume is the volume of the solid.
-
Calculate the density by dividing the mass of the solid by its volume (Density = Mass/Volume).
Solubility Determination
A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)
Procedure:
-
Place a small, accurately weighed amount of 5-Bromothiophen-2-ol (e.g., 10 mg) into a series of small test tubes.
-
To each tube, add a small volume of a different solvent (e.g., 1 mL).
-
Agitate the tubes vigorously (e.g., using a vortex mixer) for a set period.
-
Visually inspect each tube to determine if the solid has dissolved completely, partially, or not at all.
-
Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively if the amounts are carefully measured.
Predicted and Expected Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the hydroxyl proton. The chemical shifts of the ring protons will be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing and anisotropic effects of the bromine atom. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the thiophene ring. The chemical shifts will be influenced by the attached heteroatoms (sulfur, oxygen, and bromine). The carbon bearing the hydroxyl group is expected to be shifted downfield, as is the carbon attached to the bromine atom.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are anticipated around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring will likely appear in the 1400-1600 cm⁻¹ region. A C-S stretching band may be observed in the fingerprint region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of 5-Bromothiophen-2-ol (179.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of CO, Br, or other small fragments.
Workflow for Compound Characterization
The following diagram illustrates a general workflow for the physical and spectral characterization of a novel compound such as 5-Bromothiophen-2-ol.
Conclusion
While 5-Bromothiophen-2-ol is a compound of interest, there is a significant lack of published experimental data regarding its physical properties. This guide has summarized the available information and provided detailed, generalized protocols for the experimental determination of its melting point, boiling point, density, and solubility. Additionally, resources for the computational prediction of these properties have been highlighted. The provided workflow for compound characterization serves as a roadmap for researchers to systematically analyze this and other novel molecules. The experimental determination of these fundamental properties is a crucial next step to facilitate the future application of 5-Bromothiophen-2-ol in scientific research and development.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Evaluating the density of organic compounds at variable temperatures by a norm descriptor-based QSPR model - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Melting Point Predictor | AAT Bioquest [aatbio.com]
- 4. Boiling Point Predictor | AAT Bioquest [aatbio.com]
- 5. Predicting Solubility | Rowan [rowansci.com]
